molecular formula C19H28N2O3S B3001193 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 954707-93-8

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B3001193
CAS No.: 954707-93-8
M. Wt: 364.5
InChI Key: QEXXRMLGLSOCIT-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic amide derivative featuring a tetrahydroisoquinoline scaffold substituted with a propylsulfonyl group at the 2-position and a cyclohexanecarboxamide moiety at the 7-position. The compound’s molecular formula is C₁₉H₂₆N₂O₃S, with a molecular weight of approximately 362.5 g/mol. The sulfonyl group introduces strong electron-withdrawing properties, which may enhance stability and influence binding interactions in biological systems. While specific data on its applications (e.g., pesticidal, pharmaceutical) are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h8-9,13,16H,2-7,10-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXRMLGLSOCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.

    Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a suitable sulfonylating agent, such as propylsulfonyl chloride, under basic conditions.

    Attachment of the cyclohexanecarboxamide moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with cyclohexanecarboxylic acid or its derivatives, using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in neurodegenerative diseases or interact with receptors that play a role in inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a tetrahydroisoquinoline core with analogs but differs in substituents at the 2-position and the carboxamide group. Below is a comparative analysis:

Compound Name Substituent at 2-Position Carboxamide Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Propylsulfonyl Cyclohexanecarboxamide C₁₉H₂₆N₂O₃S 362.5 Sulfonyl, amide, tetrahydroisoquinoline
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide Thiophene-2-carbonyl Cyclohexanecarboxamide C₂₃H₂₃N₂O₃S 415.5 Thiophene, carbonyl, amide
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide Cyclopropanecarbonyl 5-Phenylisoxazole-3-carboxamide C₂₃H₂₁N₃O₃ 387.4 Cyclopropane, isoxazole, amide

Key Observations

Substituent Effects: The propylsulfonyl group in the target compound is more polar and electron-withdrawing than the thiophene-carbonyl (aromatic, moderate polarity) or cyclopropanecarbonyl (strained, less polar) groups. This could enhance solubility and metabolic stability but reduce membrane permeability compared to its analogs .

Functional Group Implications: Sulfonyl groups (target compound) are known to form strong hydrogen bonds, making them favorable for interactions with serine proteases or kinases. Thiophene-carbonyl () introduces sulfur-mediated π-π stacking or metal coordination, which may enhance binding to hydrophobic pockets .

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant data tables, and case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a propylsulfonyl group and a cyclohexanecarboxamide moiety. Its molecular formula is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 408.5 g/mol. The structural complexity suggests diverse potential interactions with biological systems.

PropertyValue
Molecular FormulaC23H24N2O3S
Molecular Weight408.5 g/mol
CAS Number954663-64-0

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic applications:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in various cellular processes. Kinase inhibition is crucial for developing treatments for diseases such as cancer and autoimmune disorders .
  • Anticancer Properties : The compound has shown promise in vitro against several cancer cell lines. The cytotoxic effects observed suggest that it may selectively target tumor cells while sparing normal cells .
  • Anti-inflammatory Effects : Given its structural features, there is potential for this compound to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The proposed mechanism of action involves the interaction of the sulfonyl group with target proteins, potentially leading to the inhibition of enzymatic activity or modulation of receptor functions. This interaction may disrupt cellular signaling pathways critical for tumor growth and inflammation .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells at micromolar concentrations. The compound's selectivity was highlighted by minimal effects on normal fibroblast cells.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit Bruton's tyrosine kinase (BTK). The results demonstrated a dose-dependent inhibition profile, suggesting its potential as a therapeutic agent in treating B-cell malignancies .

Research Findings Summary

Study FocusFindings
CytotoxicitySignificant inhibition in cancer cell lines
Enzyme InhibitionDose-dependent inhibition of BTK
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

Q & A

Basic Research Questions

What are the established synthetic routes for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Core Scaffold Preparation : Start with 1,2,3,4-tetrahydroisoquinoline. Introduce the propylsulfonyl group at position 2 via sulfonation using propylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, with triethylamine as a base) .
    • Cyclohexanecarboxamide Coupling : React the sulfonated intermediate with cyclohexanecarbonyl chloride. Use a coupling agent like HATU or DCC in dimethylformamide (DMF) at room temperature for 12–24 hours .
  • Optimization :
    • Monitor reaction progress via TLC or LC-MS.
    • Adjust stoichiometry (e.g., 1.2 equivalents of propylsulfonyl chloride) to minimize side products.
    • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Which analytical techniques are most reliable for validating the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonyl group at position 2, cyclohexane ring integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and confirm stereochemistry .

Advanced Research Questions

How can researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

  • In Vitro Assays :
    • Target-Specific Screening : Use enzyme-linked assays (e.g., kinase inhibition) with recombinant proteins. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC50_{50} determination) .
    • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with parallel non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Off-Target Mitigation :
    • Employ proteome-wide affinity chromatography coupled with mass spectrometry to identify non-specific binding .

What strategies are effective for resolving contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values across studies)?

Methodological Answer:

  • Data Triangulation :
    • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
    • Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data with cellular viability assays.
    • Meta-Analysis : Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers or systemic biases .
  • Theoretical Frameworks : Link discrepancies to differences in protein isoforms or assay methodologies (e.g., fluorescent vs. radiometric readouts) .

How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

Methodological Answer:

  • Molecular Docking :
    • Target Preparation : Retrieve protein structures from PDB (e.g., kinase domains). Remove water molecules and add hydrogens.
    • Ligand Docking : Use AutoDock Vina or Schrödinger Suite. Validate docking poses with co-crystallized ligands .
  • Limitations :
    • Solvent Effects : Most models ignore dynamic solvation.
    • Conformational Flexibility : Static protein structures may miss allosteric binding modes .

What experimental approaches are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 37°C for 24 hours. Monitor via HPLC .
    • Oxidative Stress : Treat with 3% H2_2O2_2 at 25°C.
    • Photostability : Expose to UV light (ICH Q1B guidelines) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify substituents (e.g., sulfonyl group length, cyclohexane substituents).
    • Activity Profiling : Test analogs in parallel assays (e.g., binding affinity, cellular potency).
    • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
  • Data Integration : Map critical pharmacophores (e.g., sulfonyl group for hydrogen bonding) .

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